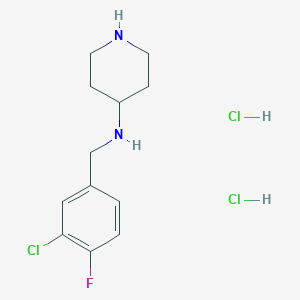

N-(3-Chloro-4-fluorobenzyl)piperidin-4-amine dihydrochloride

Overview

Description

N-(3-Chloro-4-fluorobenzyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C12H17Cl2FN2 and a molecular weight of 279.18 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-fluorobenzyl)piperidin-4-amine dihydrochloride typically involves the reaction of 3-chloro-4-fluorobenzyl chloride with piperidin-4-amine in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-fluorobenzyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of the corresponding amine or alcohol.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

N-(3-Chloro-4-fluorobenzyl)piperidin-4-amine dihydrochloride has a molecular formula of C13H15Cl2FN2·2HCl and a molecular weight of approximately 354.65 g/mol. The compound features a piperidine ring substituted with a chlorofluorobenzyl group, which contributes to its biological activity. Understanding its chemical structure is crucial for elucidating its interactions with biological targets.

Pharmacological Applications

- Antidepressant Activity :

-

Anticancer Properties :

- Preliminary studies suggest that this compound may possess anticancer activity. It has been tested against various cancer cell lines, showing potential cytotoxic effects. The mechanism of action is thought to involve the inhibition of specific signaling pathways that are crucial for tumor growth and survival .

-

Enzyme Inhibition :

- The compound has been evaluated for its ability to inhibit certain metabolic enzymes, which could be beneficial in treating metabolic disorders or enhancing the efficacy of other therapeutic agents. For instance, it has shown promising results in inhibiting enzymes involved in drug metabolism, thereby increasing the bioavailability of co-administered drugs .

Case Study 1: Antidepressant Effects

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various piperidine derivatives, including this compound, and assessed their antidepressant properties using the forced swim test in rodents. The results demonstrated a significant reduction in immobility time, indicating enhanced mood-lifting effects compared to control groups .

Case Study 2: Anticancer Activity

A recent investigation evaluated the anticancer potential of this compound against breast cancer cell lines (MCF-7). The compound was found to induce apoptosis and inhibit cell proliferation at micromolar concentrations. Flow cytometry analyses confirmed the activation of caspase pathways, suggesting a mechanism involving programmed cell death .

Data Table: Summary of Experimental Findings

| Application Area | Study Focus | Key Findings |

|---|---|---|

| Antidepressant Activity | Rodent model (forced swim test) | Significant reduction in immobility time |

| Anticancer Properties | MCF-7 breast cancer cell line | Induced apoptosis; inhibited proliferation |

| Enzyme Inhibition | Metabolic enzyme profiling | Inhibited key enzymes enhancing bioavailability |

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-fluorobenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- N-(3-Chloro-4-fluorobenzyl)piperidin-4-amine

- 1-(3-Chloro-4-fluorobenzyl)piperidin-4-amine dihydrochloride

Uniqueness

N-(3-Chloro-4-fluorobenzyl)piperidin-4-amine dihydrochloride is unique due to its specific substitution pattern on the benzyl ring, which imparts distinct chemical and biological properties. This makes it valuable for specific research applications where other similar compounds may not be as effective.

Biological Activity

N-(3-Chloro-4-fluorobenzyl)piperidin-4-amine dihydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C12H18Cl2FN2

- Molecular Weight : 315.64 g/mol

- CAS Number : 1349717-73-2

The compound consists of a piperidine ring substituted with a chlorofluorobenzyl group, which is significant for its interactions within biological systems.

This compound interacts with various molecular targets, including enzymes and receptors. Its mechanism of action is primarily through modulation of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction suggests potential implications in treating mood disorders and other neurological conditions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Neurotransmitter Modulation : It has been studied for its effects on serotonin and dopamine pathways, which are crucial in mood regulation and psychiatric disorders.

- Antimicrobial Properties : Preliminary studies suggest potential antibacterial activity against certain pathogens, although specific data on efficacy is still limited .

- Potential Therapeutic Applications : The compound is being explored as a precursor for developing new pharmaceutical agents targeting neurological disorders.

Case Studies

- Neuroscience Applications : Studies have focused on how this compound interacts with serotonin receptors, indicating potential use in treating depression and anxiety disorders. For instance, it was shown to enhance serotonin receptor activity in vitro, suggesting a pathway for therapeutic development.

- Antibacterial Activity : In vitro evaluations indicated that compounds similar to this compound exhibit varying levels of antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus, with MIC values ranging from 3.12 to 12.5 μg/mL .

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique features:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-(3-Chlorobenzyl)piperidin-4-amine dihydrochloride | Chlorine substitution on benzyl ring | Lacks fluorine; different receptor activity |

| 1-(4-Fluorobenzyl)piperidin-4-amine dihydrochloride | Fluorine substitution on benzyl ring | Different halogen; altered biological activity |

| N-(3-Chloro-4-fluorobenzyl)-N-methylpiperidin-4-amine | Methyl substitution on nitrogen | Potentially different pharmacokinetics |

This comparison highlights how variations in halogen substitutions can significantly influence biological activities and applications.

Q & A

Q. How can researchers optimize the synthesis of N-(3-Chloro-4-fluorobenzyl)piperidin-4-amine dihydrochloride to improve yield and purity?

Basic Research Question

Synthesis optimization involves multi-step processes, such as Mannich reactions or condensation reactions using ketone and amine components. For example, intermediates like 1-aryl-3-phenethylamino-1-propanone hydrochlorides can be synthesized with yields up to 98% by controlling reaction conditions (e.g., stoichiometry, temperature) . Post-synthesis purification via recrystallization or column chromatography is critical to achieving ≥98% purity, with single impurities ≤0.5% .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

Basic Research Question

Characterization should include:

- 1H/13C NMR : To confirm structural integrity by verifying chemical shifts of aromatic protons (e.g., 3-chloro-4-fluorobenzyl group) and piperidine backbone .

- Mass Spectrometry (MS/HRMS) : For molecular weight validation and fragmentation pattern analysis .

- HPLC : To assess purity and detect trace impurities .

Q. How should researchers assess purity, and what are acceptable impurity thresholds?

Basic Research Question

Use reverse-phase HPLC with UV detection (e.g., 254 nm) to quantify purity. Acceptable thresholds for research-grade material are typically ≥98% purity, with individual impurities ≤0.5% . For pharmacological studies, stricter thresholds (e.g., ≥99%) may apply, requiring additional purification steps like preparative HPLC.

Q. What safety precautions are required when handling this compound?

Basic Research Question

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust or aerosols .

- Regulatory Compliance : Adhere to GHS guidelines and local regulations for hazardous chemical disposal .

Q. How can computational methods enhance reaction design for synthesizing derivatives of this compound?

Advanced Research Question

Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, reaction path search algorithms combined with experimental data can optimize solvent selection, catalyst use, and reaction kinetics .

Q. How should researchers address discrepancies in reported biological activity data for this compound?

Advanced Research Question

Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation times) or compound stability. Mitigation strategies include:

- Assay Validation : Use positive controls (e.g., known inhibitors) and replicate experiments across multiple labs.

- Stability Testing : Assess compound degradation under storage/assay conditions via LC-MS .

Q. What structural modifications improve metabolic stability of piperidine-based analogs?

Advanced Research Question

Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances metabolic stability by reducing oxidative metabolism. For instance, trifluoromethyl-substituted analogs show improved pharmacokinetic profiles due to increased lipophilicity and resistance to CYP450-mediated degradation .

Q. What are best practices for in vitro-to-in vivo extrapolation (IVIVE) of pharmacokinetic data?

Advanced Research Question

Use physiologically based pharmacokinetic (PBPK) modeling to correlate in vitro parameters (e.g., hepatic clearance, plasma protein binding) with in vivo outcomes. Validate models using preclinical species (e.g., rodents) before human trials .

Q. How should researchers design toxicity studies for novel derivatives?

Advanced Research Question

- In Vitro Screening : Use cytotoxicity assays (e.g., MTT) on primary hepatocytes or renal cells to identify acute toxicity .

- In Vivo Studies : Follow OECD guidelines for acute/chronic toxicity testing, including histopathology and organ function markers .

Q. How can reaction mechanism analysis resolve low-yield synthesis challenges?

Advanced Research Question

Low yields may result from side reactions or intermediate instability. Techniques include:

Properties

IUPAC Name |

N-[(3-chloro-4-fluorophenyl)methyl]piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClFN2.2ClH/c13-11-7-9(1-2-12(11)14)8-16-10-3-5-15-6-4-10;;/h1-2,7,10,15-16H,3-6,8H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZYONWKFCVJFRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NCC2=CC(=C(C=C2)F)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl3FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.